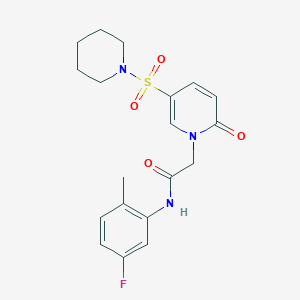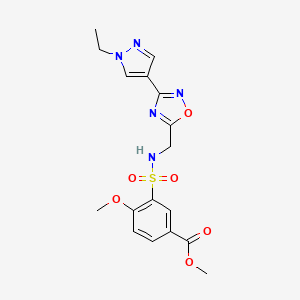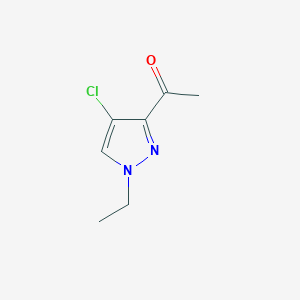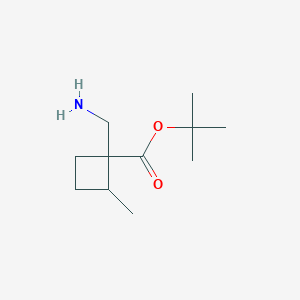
5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound with potential applications in scientific research. It is a triazole derivative that has shown promising results in various studies related to biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of various enzymes. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. It has also been found to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers and inflammatory cytokines. It has also been found to increase the levels of antioxidant enzymes and reduce the levels of lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments are its potent inhibitory activity against various enzymes and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound are its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the use of 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide in scientific research. One direction is to study its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is to study its potential toxicity and safety profile. Further studies are also needed to determine the optimal dosage and administration route of this compound.
Conclusion:
In conclusion, this compound is a compound with potential applications in scientific research. Its potent inhibitory activity against various enzymes and its anti-inflammatory and antioxidant properties make it a promising compound for the treatment of various diseases. However, further studies are needed to determine its safety and efficacy.
Métodos De Síntesis
The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-chlorobenzylamine with 2-chlorobenzoyl isocyanate in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate and acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
5-amino-1-(4-chlorobenzyl)-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes such as carbonic anhydrase and urease. It has also shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
5-amino-N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-7-5-10(6-8-11)9-23-15(19)14(21-22-23)16(24)20-13-4-2-1-3-12(13)18/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWFKWLAWYECJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2688117.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688122.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2688131.png)

![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)


![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2688136.png)
![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)